5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide is a complex organic compound with significant relevance in medicinal chemistry. It belongs to the class of benzamides, which are known for their diverse biological activities, including anti-inflammatory and analgesic properties. The compound's structure features a chloro group, a hydroxyl group, and an ether linkage, contributing to its pharmacological profile.
This compound can be synthesized through various chemical pathways involving substituted phenolic compounds and cyclohexyl derivatives. The specific synthesis routes are crucial for determining the yield and purity of the final product.
5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide is classified as a benzamide derivative. Its classification is significant for understanding its chemical behavior and potential applications in pharmaceuticals.
The synthesis of 5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide typically involves multi-step reactions, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor progress and confirm product identity.
The molecular formula for 5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide is . Its structure can be represented using various notations:
O[C@@H](CNC(=O)c1ccc(Cl)s1)CNc2ccc(cc2)N3CCOCC3=OInChI=1S/C22H24ClN3O3/c23-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25)/t14-/m1/s1The compound has a molecular weight of approximately 409.89 g/mol. Its structural features include:
5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide can undergo several chemical reactions typical of benzamide derivatives:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts or inhibitors. Each reaction pathway may lead to different products, which necessitates careful optimization during experimental procedures.
The mechanism of action for 5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide primarily involves its interaction with biological targets such as enzymes or receptors in the body.
Studies on similar compounds suggest that modifications in structure (such as substitution patterns) significantly influence pharmacodynamics and pharmacokinetics.
The physical properties of 5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide include:
Key chemical properties include:
5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide has potential applications in various fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: